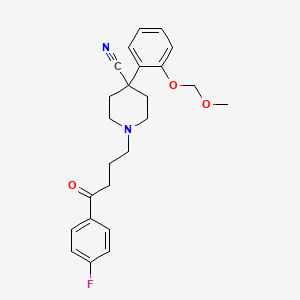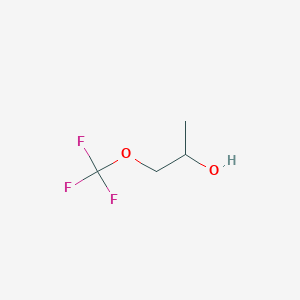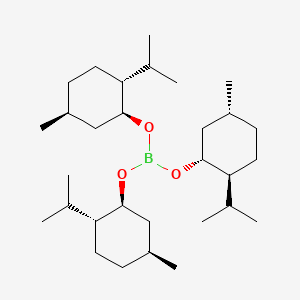
DL-Menthyl borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
DL-Menthyl borate can be synthesized through the esterification of boric acid with DL-menthol. The reaction typically involves heating boric acid and DL-menthol in the presence of a suitable solvent such as toluene or xylene . The reaction mixture is then refluxed to remove water, which drives the esterification process to completion . Industrial production methods may involve the use of continuous reactors and optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
DL-Menthyl borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and DL-menthol.
Oxidation: It can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions are boric acid, DL-menthol, and substituted borate esters .
Wissenschaftliche Forschungsanwendungen
DL-Menthyl borate has several scientific research applications:
Wirkmechanismus
The mechanism of action of DL-Menthyl borate involves its interaction with biological membranes and proteins. It is believed to exert its effects by disrupting membrane integrity and interfering with protein function . The molecular targets and pathways involved include ion channels and enzymes that are sensitive to borate esters .
Vergleich Mit ähnlichen Verbindungen
DL-Menthyl borate can be compared with other similar compounds such as:
L-Menthyl borate: Similar in structure but differs in the stereochemistry of the menthol isomer.
Menthyl acetate: Another ester of menthol, but with acetic acid instead of boric acid.
Menthyl lactate: An ester of menthol with lactic acid, known for its cooling properties.
This compound is unique due to its specific combination of boric acid and DL-menthol, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C30H57BO3 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |
InChI |
InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24+,25+,26+,27-,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
APDCUDTVQNGARJ-JCYSPMGISA-N |
Isomerische SMILES |
B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)O[C@H]3C[C@H](CC[C@@H]3C(C)C)C |
Kanonische SMILES |
B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

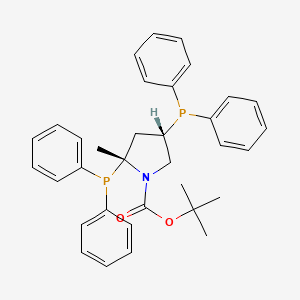
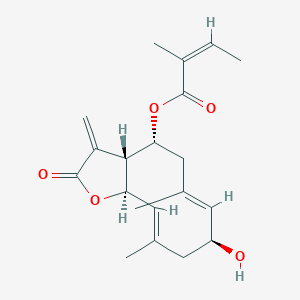
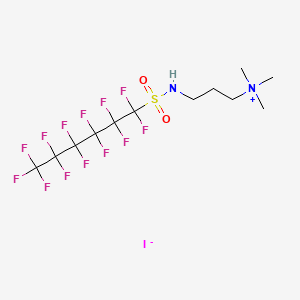
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)


![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
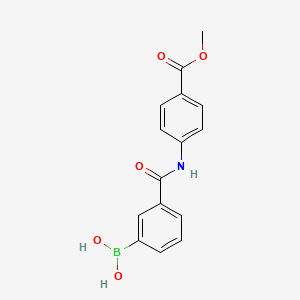
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
